3-[3-(Diethylamino)propyl]piperidine
Description
3-[3-(Diethylamino)propyl]piperidine is a piperidine derivative featuring a diethylamino-substituted propyl chain at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol. The diethylamino group confers basicity and hydrophilicity, influencing solubility and receptor interactions.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N,N-diethyl-3-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-14(4-2)10-6-8-12-7-5-9-13-11-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
SVLZCQVQYAQJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1CCCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-[3-(Diethylamino)propyl]piperidine with analogs:
Notes:
- Solubility Trends: The diethylamino group in 3-[3-(Diethylamino)propyl]piperidine enhances water solubility compared to chlorophenyl-substituted analogs like ABT-239, which rely on lipophilic groups for CNS penetration .
Pharmacological and Functional Comparisons
Receptor Affinity and Activity
- ABT-239: Acts as a histamine H₃ receptor antagonist (Kb = 0.16 nM) with nootropic effects, reducing methamphetamine-induced hyperactivity .
- BF 2649: Functions as a histamine H₁ receptor inverse agonist (EC₅₀ = 1.5 nM), highlighting how substituent variation (chlorophenylpropoxy vs. diethylaminopropyl) shifts receptor specificity .
Key Research Findings
Substituent-Driven Receptor Selectivity: Chlorophenylpropoxy groups (ABT-239, BF 2649) favor histamine receptor binding, while diethylamino groups may target sigma or adrenergic receptors . Carboxamide derivatives () exhibit higher polarity, reducing blood-brain barrier penetration compared to diethylamino analogs .
Physicochemical Impact on Bioavailability :
- Hydrochloride salts (BF 2649) enhance solubility, whereas hydrogen oxalate salts () may limit gastrointestinal absorption due to lower solubility .
Synthetic Strategies: Etherification (e.g., WO 2007006708A1, ) using sodium hydride in aprotic solvents is common for propoxy-linked analogs, but diethylamino derivatives may require reductive amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
